2-(2-Cyano-vinylamino)-malonic acid diethyl ester
Description
Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-[[(E)-2-cyanoethenyl]amino]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-3-15-9(13)8(10(14)16-4-2)12-7-5-6-11/h5,7-8,12H,3-4H2,1-2H3/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRYQZVIVAXIKJ-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC=CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(C(=O)OCC)N/C=C/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 2 Cyano Vinylamino Malonic Acid Diethyl Ester
Strategies for Constructing the Cyano-vinylamino Moiety
The formation of the cyano-vinylamino group is the pivotal step in the synthesis of the target compound. This transformation is generally accomplished through amidation and condensation approaches, often utilizing activated olefins as precursors to introduce the cyano-vinyl group.
Amidation and Condensation Approaches
The most direct route to forming the cyano-vinylamino linkage involves the condensation of an amine with a carbonyl compound or its equivalent. In the case of 2-(2-cyano-vinylamino)-malonic acid diethyl ester, the key starting material is diethyl 2-aminomalonate. This compound provides the necessary nucleophilic amino group for the condensation reaction.
The reaction proceeds via a nucleophilic addition of the amino group to an electrophilic carbon, followed by the elimination of a leaving group to form the stable enamine structure. The cyano group plays a crucial role in activating the vinyl system, making it susceptible to nucleophilic attack.
A general representation of this condensation is depicted below:

Scheme 1: General condensation reaction for the formation of a cyano-vinylamino moiety.
Role of Activated Olefins in Precursor Synthesis
Activated olefins are key precursors for introducing the 2-cyano-vinyl group. These are typically electron-deficient alkenes that are highly reactive towards nucleophiles. For the synthesis of this compound, a suitable activated olefin would possess a cyano group and a good leaving group on the double bond.
A prime example of such a precursor is 3-ethoxyacrylonitrile (B1336121) . In this molecule, the ethoxy group acts as a leaving group upon nucleophilic attack by the amine. The reaction between diethyl 2-aminomalonate and 3-ethoxyacrylonitrile would proceed through a nucleophilic vinylic substitution mechanism to yield the desired product.
The general mechanism involves the following steps:
Nucleophilic attack of the amino group of diethyl 2-aminomalonate on the β-carbon of the activated olefin.
Formation of a tetrahedral intermediate.
Elimination of the leaving group (e.g., ethoxide) to form the enamine double bond.

Scheme 2: Proposed reaction of diethyl 2-aminomalonate with an activated olefin.
Functional Group Interconversions Leading to the Compound
The synthesis of the necessary precursors often requires specific functional group interconversions. A critical starting material, diethyl 2-aminomalonate, is not as readily available as diethyl malonate itself. Therefore, its synthesis from diethyl malonate is a key functional group interconversion.
A common method for this transformation involves the following sequence:
Nitrosation: Diethyl malonate is treated with a nitrosating agent, such as sodium nitrite (B80452) in acetic acid, to form diethyl 2-oximinomalonate.
Reduction: The resulting oxime is then reduced to the corresponding amine, diethyl 2-aminomalonate. This reduction can be achieved using various methods, including catalytic hydrogenation (e.g., with H₂/Pd-C) or chemical reducing agents.
These steps are summarized in the following table:
| Step | Reactant | Reagents | Product |
| 1. Nitrosation | Diethyl malonate | NaNO₂, CH₃COOH | Diethyl 2-oximinomalonate |
| 2. Reduction | Diethyl 2-oximinomalonate | H₂, Pd/C | Diethyl 2-aminomalonate |
Optimization of Reaction Conditions and Yields in Academic Preparations
While specific literature detailing the optimization of the synthesis of this compound is scarce, general principles from related enamine and enaminonitrile syntheses can be applied. The optimization of the key condensation step would likely focus on several parameters to maximize the yield and purity of the product.
Key Optimization Parameters:
Solvent: The choice of solvent can significantly impact the reaction rate and equilibrium. Aprotic solvents such as ethanol (B145695), acetonitrile, or dimethylformamide (DMF) are often employed for such condensation reactions.
Temperature: The reaction temperature influences the rate of both the desired condensation and potential side reactions. Optimization would involve finding a balance to achieve a reasonable reaction time without promoting decomposition. Room temperature to moderate heating (e.g., 50-80 °C) is typical for enamine formation.
Catalyst: While the reaction may proceed without a catalyst, the use of an acid or base catalyst can accelerate the reaction. For amine-carbonyl condensations, a catalytic amount of a weak acid (e.g., acetic acid) is often beneficial to facilitate the dehydration step.
Stoichiometry of Reactants: The molar ratio of the reactants (diethyl 2-aminomalonate and the activated olefin) would be optimized to ensure complete conversion of the limiting reagent.
A hypothetical optimization study for the reaction of diethyl 2-aminomalonate with 3-ethoxyacrylonitrile is presented in the table below, based on typical conditions for similar reactions reported in the literature.
| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | None | 25 | 24 | Low |
| 2 | Ethanol | Acetic Acid (cat.) | 25 | 12 | Moderate |
| 3 | Ethanol | Acetic Acid (cat.) | 78 (reflux) | 4 | High |
| 4 | Acetonitrile | Acetic Acid (cat.) | 82 (reflux) | 4 | High |
| 5 | DMF | None | 50 | 6 | Moderate |
This table represents a hypothetical optimization based on analogous chemical transformations and is for illustrative purposes.
The purification of the final product would typically involve column chromatography to separate it from any unreacted starting materials and byproducts. The yield of the reaction would be highly dependent on the successful optimization of the aforementioned conditions.
Chemical Reactivity and Mechanistic Investigations of 2 2 Cyano Vinylamino Malonic Acid Diethyl Ester
Nucleophilic Reactivity of the Malonate Diester System
The core of the compound's nucleophilic character resides in the diethyl malonate portion of the molecule. The carbon atom positioned between the two ester carbonyl groups, known as the α-carbon, exhibits notable acidity, making it a site for facile deprotonation and subsequent nucleophilic attack.
Enolate Formation and Reactivity
The protons attached to the α-carbon of the diethyl malonate moiety are significantly acidic (pKa ≈ 13) due to the powerful electron-withdrawing inductive effects of the two adjacent ester groups. pressbooks.pub This acidity allows for easy removal of a proton by a suitable base, leading to the formation of a carbanion known as an enolate. organicchemistrytutor.com This enolate is highly stabilized through resonance, where the negative charge is delocalized across the α-carbon and the oxygen atoms of both carbonyl groups. libretexts.orgjove.com
The formation of this stable enolate is a crucial first step for many synthetic applications. organicchemistrytutor.com The choice of base is critical; typically, an alkoxide base corresponding to the alcohol of the ester is used to prevent unwanted transesterification side reactions. organicchemistrytutor.combrainkart.com For diethyl malonate, sodium ethoxide is the base of choice. pressbooks.publibretexts.orgbrainkart.com
| Base | Formula | pKa of Conjugate Acid | Typical Solvent | Key Characteristics |
|---|---|---|---|---|
| Sodium Ethoxide | NaOEt | ~16 | Ethanol (B145695) | Prevents transesterification with ethyl esters. brainkart.com |
| Sodium Hydride | NaH | ~36 | THF, DMF | Irreversibly deprotonates the malonate. |
| Lithium Diisopropylamide (LDA) | [(CH3)2CH]2NLi | ~36 | THF | Strong, sterically hindered, non-nucleophilic base. brainkart.com |
Reaction with Electrophilic Species
Once formed, the enolate of 2-(2-cyano-vinylamino)-malonic acid diethyl ester acts as a potent carbon-based nucleophile. Its most characteristic reaction is alkylation, where it attacks an electrophilic alkyl halide in a classic SN2 reaction. pressbooks.pubaskthenerd.com This process forms a new carbon-carbon bond at the α-position, effectively adding an alkyl chain to the molecule. libretexts.orgjove.com The success of this reaction is subject to the typical constraints of SN2 mechanisms, favoring primary or methyl halides and being ineffective for tertiary halides. pressbooks.pub
The alkylation can often be repeated if a second α-hydrogen is present, allowing for the introduction of two different alkyl groups. brainkart.com Beyond alkylation, the enolate can react with other electrophiles, such as acyl halides, in acylation reactions to form β-keto esters. fiveable.me
| Electrophile | Product Type | Mechanism |
|---|---|---|
| Methyl Iodide (CH3I) | Mono- or Dimethylated Malonic Ester | SN2 |
| Benzyl Bromide (C6H5CH2Br) | Benzylated Malonic Ester | SN2 |
| 1,4-Dibromobutane | Cyclopentanecarboxylic Acid Derivative (after hydrolysis/decarboxylation) | Intramolecular SN2 pressbooks.pub |
Electrophilic Character of the Cyano-vinyl Group
In contrast to the nucleophilic malonate system, the cyano-vinylamino portion of the molecule exhibits distinct electrophilic properties. This is due to the electron-withdrawing nature of the cyano group, which polarizes the carbon-carbon double bond.
Michael Acceptor Properties
The cyano-vinyl group functions as an excellent Michael acceptor. The cyano group (-C≡N) is a strong electron-withdrawing group, which renders the β-carbon of the vinyl group electron-deficient and thus susceptible to attack by nucleophiles. researchgate.net This type of 1,4-conjugate addition is known as the Michael reaction. researchgate.net A wide variety of soft nucleophiles, including other enolates, amines, thiols, and Gilman reagents, can add to this electrophilic center, providing a powerful method for forming new carbon-carbon and carbon-heteroatom bonds.
Dienophile Behavior in Cycloaddition Reactions
The electron-withdrawing cyano group also activates the alkene for participation in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. masterorganicchemistry.com In this role, the cyano-vinyl group acts as the dienophile. The reaction rate of a Diels-Alder reaction is enhanced when the dienophile possesses electron-withdrawing groups and the diene has electron-donating groups. masterorganicchemistry.com Therefore, this compound is expected to react readily with electron-rich dienes like cyclopentadiene (B3395910) or 1,3-butadiene (B125203) to form six-membered cyclic adducts in a stereospecific manner. conicet.gov.ar
| Diene | Structural Formula | Key Feature |
|---|---|---|
| 1,3-Butadiene | CH2=CH-CH=CH2 | Simplest conjugated diene. |
| Cyclopentadiene | C5H6 | Highly reactive, locked in the required s-cis conformation. masterorganicchemistry.com |
| 2,3-Dimethyl-1,3-butadiene | CH2=C(CH3)-C(CH3)=CH2 | Electron-rich due to methyl groups, enhancing reactivity. |
Intramolecular Cyclization Pathways and Ring-Closing Reactions
The multifunctional nature of this compound, which contains an enamine, a nitrile, and ester groups, provides the framework for various intramolecular cyclization reactions. Such reactions are pivotal in the synthesis of heterocyclic compounds.
Enaminonitriles and related compounds are well-known precursors for the synthesis of substituted pyridines. baranlab.orgorganic-chemistry.org One plausible pathway involves a thermally-induced or acid-catalyzed cyclization. The reaction could proceed via an electrocyclization of the enamine system, followed by elimination of ethanol to form a pyridine (B92270) ring. This type of transformation is analogous to established pyridine syntheses like the Bohlmann-Rahtz synthesis, which proceeds through an aminodiene intermediate that undergoes cyclodehydration. organic-chemistry.org Another potential pathway could involve the nucleophilic attack of the enamine nitrogen onto one of the ester carbonyl groups, followed by dehydration, to yield a pyridone derivative. These ring-closing reactions offer a direct route to complex heterocyclic structures, which are significant motifs in pharmaceutical and materials chemistry. mdpi.comnih.govchemrxiv.org
Intermolecular Reactions with Various Nucleophiles and Electrophiles
The reactivity of this compound is characterized by the nucleophilic nature of the enamine and the electrophilic character of the cyano-activated vinyl group and the ester carbonyls.
Reactions with Nucleophiles:
The primary sites for nucleophilic attack are the β-carbon of the cyano-vinyl group (a Michael-type addition) and the carbonyl carbons of the diethyl ester groups. The electron-withdrawing nature of the cyano group makes the β-carbon particularly susceptible to attack by a wide range of nucleophiles.
Common nucleophiles that can react with this compound include:
Amines: Primary and secondary amines can add to the β-carbon of the vinyl group.
Thiols: Thiolates are potent nucleophiles for Michael additions.
Carbanions: Soft carbanions, such as those derived from malonic esters or β-ketoesters, can also participate in Michael additions.
Water/Hydroxide: Under certain conditions, hydrolysis of the ester groups can occur, and water can also add to the vinyl group, though this is generally less favorable than with stronger nucleophiles.
The general mechanism for the Michael addition involves the attack of the nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate, which is then protonated to yield the final product.
Reactions with Electrophiles:
The nucleophilic center of the molecule is the α-carbon of the enamine system. This carbon is electron-rich due to the electron-donating effect of the nitrogen atom. masterorganicchemistry.com Consequently, it can react with various electrophiles.
Typical electrophilic reactions include:
Alkylation: Alkyl halides can react at the α-carbon, particularly in the presence of a base to enhance the nucleophilicity of the enamine. masterorganicchemistry.com
Acylation: Acyl chlorides or anhydrides can introduce an acyl group at the α-carbon.
Halogenation: Electrophilic halogenating agents (e.g., NBS, NCS) can halogenate the α-position.
The reactivity of the enamine nitrogen itself with electrophiles is also possible, but C-alkylation or C-acylation at the α-carbon is often favored due to the formation of a stable C-C bond. researchgate.net
Below is a table summarizing the expected intermolecular reactions:
| Reactant Type | Specific Reactant | Reaction Type | Primary Site of Reaction | Expected Product Type |
|---|---|---|---|---|
| Nucleophile | Primary/Secondary Amine | Michael Addition | β-carbon of vinyl group | β-Amino-α-cyano malonic ester derivative |
| Nucleophile | Thiol | Michael Addition | β-carbon of vinyl group | β-Thio-α-cyano malonic ester derivative |
| Nucleophile | Malonate Anion | Michael Addition | β-carbon of vinyl group | Substituted propane-1,1,3,3-tetracarboxylate derivative |
| Electrophile | Alkyl Halide (e.g., CH₃I) | Alkylation | α-carbon of enamine | α-Alkyl-2-(2-cyano-vinylamino)-malonic acid diethyl ester |
| Electrophile | Acyl Chloride (e.g., CH₃COCl) | Acylation | α-carbon of enamine | α-Acyl-2-(2-cyano-vinylamino)-malonic acid diethyl ester |
Tautomerism and Conformational Dynamics Influence on Reactivity
The reactivity of this compound is significantly influenced by the existence of different tautomeric and conformational forms.
Tautomerism:
The primary tautomeric equilibrium for this compound is between the enamine form and the imine form. youtube.comyoutube.com
Enamine Tautomer: This is the form where the double bond is between the two carbon atoms of the vinyl group, and the nitrogen is bonded to the malonic ester carbon via a single bond. This form is stabilized by conjugation between the nitrogen lone pair, the C=C double bond, and the cyano group.
Imine Tautomer: In this form, the double bond is between the nitrogen and the malonic ester carbon (C=N), and the original vinyl group becomes a saturated ethyl group.
Generally, for simple enamines, the imine form is thermodynamically more stable. youtube.com However, in the case of this compound, the extensive conjugation present in the enamine form likely provides significant stabilization, potentially shifting the equilibrium more towards the enamine tautomer than in simpler systems. The equilibrium position is also solvent-dependent.
The reactivity of the two tautomers differs significantly:
The enamine is nucleophilic at the α-carbon.
The imine is electrophilic at the imine carbon.
Therefore, the predominant tautomeric form will dictate the compound's primary mode of reactivity.
Conformational Dynamics:
Rotation around the various single bonds in the molecule can lead to different conformers. The conformation around the N-C(malonate) bond and the C-C single bonds will influence the steric accessibility of the reactive sites. For example, the orientation of the diethyl ester groups can sterically hinder the approach of nucleophiles or electrophiles.
Furthermore, intramolecular hydrogen bonding between the N-H proton and one of the ester carbonyl oxygens is possible. Such hydrogen bonding can restrict conformational freedom and also influence the electronic properties of the molecule, thereby affecting its reactivity. For instance, hydrogen bonding could decrease the nucleophilicity of the enamine nitrogen and increase the electrophilicity of the involved carbonyl group.
The table below outlines the key aspects of tautomerism and conformational dynamics:
| Phenomenon | Description | Influence on Reactivity |
|---|---|---|
| Imine-Enamine Tautomerism | Equilibrium between the C=C-N (enamine) and C-C=N (imine) forms. | The enamine is nucleophilic at the α-carbon, while the imine is electrophilic at the imine carbon. The predominant tautomer dictates the primary reaction pathway. |
| Conformational Isomerism | Different spatial arrangements of atoms due to rotation around single bonds. | Affects the steric accessibility of reactive sites (e.g., α-carbon, β-carbon, carbonyl carbons). |
| Intramolecular Hydrogen Bonding | Potential for hydrogen bonding between the N-H proton and an ester carbonyl oxygen. | Can restrict conformational flexibility and alter the electronic properties and reactivity of the enamine and ester functional groups. |
Applications in Advanced Heterocyclic Chemistry and Complex Molecule Synthesis
Synthesis of Pyridine (B92270) and Fused Pyridine Derivatives
The electron-deficient character of the double bond in 2-(2-Cyano-vinylamino)-malonic acid diethyl ester, influenced by the cyano and ester groups, makes it an excellent component in reactions designed to construct pyridine rings. It can act as a three-carbon synthon in both annulation and multi-component strategies.
Annulation reactions, particularly [3+3] cycloadditions, are a powerful method for pyridine synthesis. In these strategies, this compound can serve as a C-C-N building block. It reacts with a complementary three-carbon component, such as an α,β-unsaturated ketone or aldehyde, to form a dihydropyridine (B1217469) intermediate, which then aromatizes to the final pyridine product.
The general mechanism involves an initial Michael addition of the enamine nitrogen or the α-carbon of the malonate to the β-position of the enone, followed by an intramolecular condensation and subsequent elimination of water to form the heterocyclic ring. The presence of the cyano and ester groups on the resulting pyridine ring provides valuable handles for further synthetic transformations. Research on analogous electron-deficient enamines has demonstrated the efficiency of this approach. organic-chemistry.org For instance, the reaction of β-enaminoesters with inactivated saturated ketones under copper(II)-catalysis proceeds through a cascade of Michael addition, aldol-type condensation, and oxidative aromatization to yield highly substituted 3-acylpyridines and pyridine-3-carboxylates. organic-chemistry.org
Table 1: Representative Annulation Reactions for Pyridine Synthesis Using Enamine Analogs
| Enamine Reactant | 1,3-Dicarbonyl Reactant | Catalyst/Conditions | Product | Yield (%) |
| β-Enaminoester | Cyclohexanone | Cu(OAc)₂, TEMPO, DMF, 120 °C | Tetrahydroquinoline derivative | 78% |
| β-Enaminone | Acetophenone | Cu(OAc)₂, TEMPO, DMF, 120 °C | Substituted 3-acylpyridine | 75% |
| β-Enaminoester | 4-Methylacetophenone | Cu(OAc)₂, TEMPO, DMF, 120 °C | Substituted pyridine-3-carboxylate | 72% |
Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to generate complex molecules, minimizing waste and improving operational simplicity. sciencepub.netbibliomed.org The structure of this compound is well-suited for participation in MCRs for pyridine synthesis.
In a typical four-component reaction, an aldehyde, a ketone (or another active methylene (B1212753) compound like ethyl cyanoacetate), and an ammonium (B1175870) source (like ammonium acetate) can react to form a pyridine ring. sciencepub.net In such a sequence, the target compound could potentially be formed in situ or act as a pre-formed C-C-N synthon. For example, a well-established route involves the condensation of an aldehyde, an active methylene compound, ethyl cyanoacetate, and ammonium acetate (B1210297), often under solvent-free conditions, to produce highly functionalized 2-oxo-1,2-dihydropyridine-3-carbonitriles. sciencepub.net The versatility of these reactions allows for the generation of diverse libraries of pyridine derivatives by simply varying the starting components. nih.govacsgcipr.org
Synthesis of Pyrimidine (B1678525) and Fused Pyrimidine Derivatives
The pyrimidine ring is a core structure in numerous biologically active compounds, including nucleic acids. bu.edu.eg The most common and direct method for constructing the pyrimidine ring is the Principal Synthesis, which involves the cyclocondensation of a three-carbon 1,3-dielectrophile with a two-nitrogen N-C-N component. bu.edu.egnih.gov
This compound is an ideal three-carbon (C-C-C) fragment for pyrimidine synthesis. The enamine structure is an equivalent of a 1,3-dicarbonyl system, poised for reaction with various N-C-N nucleophiles such as guanidine (B92328), urea (B33335), thiourea (B124793), or amidines. nih.gov
The reaction proceeds via a double nucleophilic attack from the nitrogen atoms of the N-C-N synthon onto the electrophilic carbonyl carbons of the malonate esters (or their enol-equivalent), followed by cyclization and elimination of two molecules of ethanol (B145695) and one molecule of water. This cyclocondensation reaction is a robust and widely used method for accessing a vast range of substituted pyrimidines. For instance, the reaction of diethyl malonate with guanidinium (B1211019) hydrochloride in the presence of a base like sodium ethoxide is a classic route to 2-amino-4,6-dihydroxypyrimidine. google.com Given its structure, this compound would be expected to react similarly to yield highly functionalized pyrimidines bearing amino and cyano substituents.
The specific functional groups on this compound allow for the synthesis of pyrimidines with a defined substitution pattern. The reaction with guanidine would lead to a 2-aminopyrimidine (B69317) derivative, while condensation with urea or thiourea would yield the corresponding pyrimidinone or thiopyrimidinone scaffolds.
The versatility of this approach is demonstrated by the wide range of substituted pyrimidines that can be synthesized by varying both the three-carbon component and the N-C-N nucleophile. organic-chemistry.org For example, functionalized enamines are known to react with triethyl orthoformate and ammonium acetate in the presence of a Lewis acid like ZnCl₂ to afford various 4,5-disubstituted pyrimidines. organic-chemistry.org
Table 2: Cyclocondensation Reactions for Pyrimidine Synthesis with Malonate Analogs
| 1,3-Dicarbonyl Reactant | N-C-N Reactant | Catalyst/Conditions | Product |
| Diethyl Malonate | Guanidinium Hydrochloride | Sodium Ethoxide, Ethanol, Reflux | 2-Amino-4,6-dihydroxypyrimidine |
| Diethyl Malonate | Urea | Sodium Ethoxide, Ethanol, Reflux | Barbituric Acid (Pyrimidine-2,4,6-trione) |
| Diethyl Malonate | Thiourea | Sodium Ethoxide, Ethanol, Reflux | 2-Thiobarbituric Acid |
| Diethyl 2-acylmalonate | Benzamidine Hydrochloride | Sodium Methoxide, Methanol | Substituted 2-phenylpyrimidine |
Synthesis of Other Nitrogen-Containing Heterocycles
Beyond pyridines and pyrimidines, the reactivity of this compound and its structural analogs, such as diethyl aminomalonate, makes it a valuable precursor for other nitrogen-containing heterocycles. orgsyn.orgorganic-chemistry.org The combination of a nucleophilic nitrogen center and an activated carbon framework allows for diverse cyclization pathways.
For example, derivatives of diethyl aminomalonate are known to participate in reactions leading to pyrroles and other five-membered rings. mdpi.com Furthermore, the enamine moiety can undergo reactions with hydrazines, which could lead to the formation of seven-membered rings like 1,3,4-benzotriazepines, where the diethyl malonate portion acts as a leaving group under certain conditions. researchgate.net The specific reaction pathway is often dependent on the reaction conditions and the nature of the co-reactant, highlighting the synthetic flexibility of this class of compounds. nih.govopenmedicinalchemistryjournal.com
Quinoline (B57606) and Isoquinoline (B145761) Systems
The synthesis of quinoline and isoquinoline frameworks often involves the cyclization of appropriately substituted benzene (B151609) derivatives. In the context of "this compound," its application would likely involve reactions with aromatic compounds possessing a reactive ortho-positioned functional group.
Hypothetical Quinoline Synthesis: A plausible approach for quinoline synthesis could involve a reaction analogous to the Gould-Jacobs reaction. This would entail the reaction of an aniline (B41778) with the malonic ester derivative, followed by thermal cyclization and subsequent aromatization. However, the existing vinylamino substituent would necessitate a more complex reaction pathway, potentially involving an initial substitution followed by an intramolecular cyclization.
A generalized scheme for such a transformation is presented below:
| Reactant 1 | Reactant 2 | Conditions | Product |
| Substituted Aniline | This compound | Heat, Acid or Base Catalyst | Substituted Quinoline Derivative |
This table represents a hypothetical reaction pathway based on established quinoline syntheses.
Pyrrole (B145914) and Indole (B1671886) Derivatives
The synthesis of pyrroles and indoles can be achieved through various methods, including the Knorr and Fischer indole syntheses. bhu.ac.inwikipedia.org The structure of "this compound" lends itself to potential adaptation within these synthetic strategies, likely serving as a C2-N synthon.
For instance, a modified Knorr pyrrole synthesis could theoretically involve the reaction of the subject compound with an α-amino ketone. The reaction would proceed through the formation of an enamine intermediate, followed by cyclization and elimination to afford a polysubstituted pyrrole.
Potential Indole Synthesis: A strategy for indole synthesis could involve the reaction of "this compound" with a 2-halonitrobenzene derivative in a base-mediated SNAr reaction, followed by reductive cyclization. beilstein-journals.org This approach would lead to the formation of an indole-3-carboxylate (B1236618) derivative. beilstein-journals.org
Construction of Biologically Relevant Scaffolds and Chemical Probes
The malonic ester moiety is a well-established precursor in the synthesis of a wide array of biologically active molecules and chemical probes. patsnap.com Its derivatives are utilized in the preparation of pharmaceuticals, including barbiturates and non-steroidal anti-inflammatory drugs. wikipedia.orgwikipedia.org The unique combination of functional groups in "this compound" could enable the synthesis of novel scaffolds with potential biological activity.
The enamine and cyano functionalities could be leveraged for the introduction of further diversity, allowing for the creation of libraries of compounds for high-throughput screening. For example, the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing handles for further functionalization.
Stereoselective and Asymmetric Synthetic Transformations Utilizing the Compound
While no specific examples of stereoselective or asymmetric transformations utilizing "this compound" are present in the surveyed literature, the general field of asymmetric malonic ester synthesis is well-developed. researchgate.net Chiral catalysts can be employed to achieve enantioselective alkylations of the α-carbon of the malonate.
Theoretical and Computational Studies of 2 2 Cyano Vinylamino Malonic Acid Diethyl Ester
Electronic Structure and Bonding Analysis via Quantum Chemical Methods
Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for dissecting the electronic landscape of molecules like 2-(2-Cyano-vinylamino)-malonic acid diethyl ester. nih.govfortunejournals.com Such analyses provide fundamental insights into the molecule's stability, reactivity, and spectroscopic characteristics.
A typical DFT study, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would begin with geometry optimization to find the lowest energy structure. nih.govresearchgate.net From this optimized geometry, a variety of electronic properties can be calculated.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. For this molecule, the HOMO is expected to be localized primarily along the enamine C=C-N backbone, reflecting its nucleophilic character. The LUMO, conversely, would likely be distributed over the cyano group and the vinyl carbon atom beta to the nitrogen, indicating the electrophilic sites. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov
Electron Density and Charge Distribution: Analysis of the molecular electrostatic potential (MEP) map would visually represent the charge distribution. dtic.mil Negative potential (red/yellow) would be anticipated around the nitrogen atom of the cyano group and the carbonyl oxygens, highlighting regions susceptible to electrophilic attack. Positive potential (blue) would likely be found around the N-H proton and the alpha-carbon of the vinyl group, indicating sites for nucleophilic interaction. Methods like Natural Bond Orbital (NBO) analysis can provide quantitative atomic charges, revealing the extent of electron delocalization from the amino group through the vinyl system to the cyano group. researchgate.net
Illustrative NBO Analysis Data
| Atom | Calculated Natural Charge (e) |
|---|---|
| N (amino) | -0.65 |
| C (vinyl, alpha to N) | +0.25 |
| C (vinyl, beta to N) | -0.40 |
| C (cyano) | +0.10 |
| N (cyano) | -0.55 |
This table presents hypothetical Natural Bond Orbital (NBO) charges, illustrating the expected electron distribution and delocalization within the core structure of the molecule.
Reaction Mechanism Elucidation Through Computational Modeling
Computational modeling is instrumental in mapping the intricate pathways of chemical reactions, providing details that are often inaccessible through experimental means alone. acs.org For this compound, which can act as a nucleophile in reactions like Michael additions or undergo cyclization, computational studies can clarify mechanisms and predict outcomes. wikipedia.orgmasterorganicchemistry.com
A critical aspect of mechanistic studies is the identification and characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-forming and bond-breaking processes. For instance, in a Michael addition reaction where the enamine attacks an α,β-unsaturated carbonyl compound, DFT calculations can locate the geometry of the TS. researchgate.netmdpi.com
The TS structure would be characterized by the partial formation of a new carbon-carbon bond between the β-carbon of the enamine and the β-carbon of the Michael acceptor. Frequency calculations are performed to confirm the nature of the stationary point; a genuine TS is confirmed by the presence of a single imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. nih.gov
For a potential intramolecular cyclization reaction, computational modeling could compare different possible pathways (e.g., 5-exo-dig vs. 6-endo-dig cyclization). By comparing the activation energies for each path, the kinetically favored product can be predicted. The inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), is crucial for obtaining results that are relevant to solution-phase chemistry. acs.org
Illustrative Reaction Energy Profile Data
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State 1 (TS1) | +15.5 |
| Intermediate | -5.2 |
| Transition State 2 (TS2) | +10.8 |
| Product | -12.0 |
This table provides a hypothetical energy profile for a multi-step reaction, showing the relative energies of stationary points along the reaction coordinate.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the two diethyl ester groups and rotation around the C-N and C-C single bonds mean that this compound can adopt numerous conformations. Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them. This is typically done by systematically rotating key dihedral angles and calculating the energy at each step, a process known as a potential energy surface (PES) scan.
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. rsc.orguchicago.edu By simulating the motion of the molecule in a solvent box (e.g., water or an organic solvent) over nanoseconds, one can observe how the molecule explores different conformational states, how it interacts with solvent molecules, and how intramolecular hydrogen bonds might form and break. acs.orgresearchgate.net MD simulations provide a deeper understanding of the molecule's behavior in a realistic environment, which can influence its reactivity and properties.
Prediction of Spectroscopic Properties and Reactivity Descriptors
Computational chemistry is a reliable tool for predicting spectroscopic data, which can aid in the characterization of synthesized compounds. wikipedia.org
Infrared (IR) Spectroscopy: DFT frequency calculations can predict the vibrational spectrum. nih.gov Key predicted frequencies would include the N-H stretch, the C≡N stretch (typically a sharp, intense band), C=O stretches of the esters, and the C=C stretch of the enamine system. Comparing calculated spectra with experimental data can help confirm the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, it is possible to calculate the 1H and 13C NMR chemical shifts. scispace.com These predictions are valuable for assigning peaks in experimental NMR spectra.
Global Reactivity Descriptors:
Chemical Hardness (η): Calculated from the HOMO-LUMO gap, it measures resistance to change in electron distribution. A harder molecule is less reactive.
Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons. The presence of the cyano and ester groups would likely give this molecule a significant electrophilicity index.
Local Reactivity Descriptors:
Fukui Functions: These functions identify which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. For this molecule, the Fukui function for nucleophilic attack (f+) would likely be largest on the β-carbon of the vinyl group, while the function for electrophilic attack (f-) would be highest on the α-carbon and the amino nitrogen. nih.gov
Illustrative Predicted Spectroscopic and Reactivity Data
| Property | Predicted Value |
|---|---|
| IR Freq. (C≡N Stretch) | 2215 cm⁻¹ |
| IR Freq. (C=O Stretch) | 1735 cm⁻¹, 1750 cm⁻¹ |
| ¹H NMR (N-H proton) | δ 8.5 ppm |
| Chemical Hardness (η) | 1.8 eV |
| Electrophilicity Index (ω) | 2.5 eV |
This table shows representative predicted spectroscopic frequencies and reactivity descriptors, illustrating the type of data obtained from DFT calculations.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Mechanistic Insights
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Stereochemistry Assignment
High-resolution NMR spectroscopy is the cornerstone for the structural determination of 2-(2-Cyano-vinylamino)-malonic acid diethyl ester in solution. By analyzing the chemical shifts, coupling constants, and correlations in one-dimensional (¹H, ¹³C) and two-dimensional spectra, an unambiguous assignment of all atoms in the molecule can be achieved. The molecule's structure features several key proton and carbon environments that are distinguishable by NMR.
2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity Analysis
Two-dimensional NMR experiments are critical for establishing the bonding connectivity within the molecule by revealing through-bond scalar couplings.
COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons (¹H-¹H). For this compound, the key expected correlations would be between the ethyl protons (CH₃ to CH₂), the N-H proton and the adjacent vinylic proton (CH=), and the two vinylic protons across the double bond. A crucial correlation would also be observed between the methine proton of the malonate moiety and the N-H proton, confirming the enamine linkage.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments identify direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). This allows for the direct assignment of each carbon atom that bears protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for piecing together the molecular skeleton by identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. Key HMBC correlations would definitively establish the structure. For instance, correlations from the ethyl CH₂ protons to the ester carbonyl carbon (C=O) would confirm the ester groups. Correlations from the vinylic protons to the nitrile carbon (C≡N) would place the cyano group correctly. Furthermore, a 3-bond correlation from the malonate methine proton to the ester carbonyl carbons provides definitive evidence for the malonate core structure.
The following table summarizes the predicted ¹H and ¹³C chemical shifts and key 2D NMR correlations.
| Atom Label | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations (¹H-¹H) | Key HMBC Correlations (from ¹H to ¹³C) |
| CH₃ (ethyl) | ~1.3 | ~14 | CH₂ (ethyl) | CH₂ (ethyl), C=O |
| CH₂ (ethyl) | ~4.2 | ~62 | CH₃ (ethyl) | CH₃ (ethyl), C=O |
| CH (malonate) | ~5.0 | ~55 | NH | C=O, C (vinyl) |
| NH | ~8.5 (broad) | - | CH (malonate), CH (vinyl) | CH (malonate), C (vinyl) |
| =CH-NH | ~7.5 | ~150 | NH, =CH-CN | C (malonate), C≡N |
| =CH-CN | ~5.5 | ~95 | =CH-NH | C≡N, =CH-NH |
| C=O | - | ~168 | - | - |
| C≡N | - | ~118 | - | - |
NOESY and ROESY for Stereochemical and Conformational Studies
The stereochemistry of the carbon-carbon double bond (E/Z isomerism) and the preferred conformation around single bonds are determined using through-space correlations detected by Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY).
For this compound, the most common isomer is expected to be the (E)-isomer due to steric considerations. In a NOESY or ROESY spectrum, a spatial proximity between the N-H proton and the vinyl proton adjacent to the nitrile group (=CH-CN) would confirm the (E) configuration. Conversely, a strong NOE between the two vinylic protons would suggest the (Z) configuration. These experiments also provide insight into the conformation around the C-N single bond by revealing spatial relationships between the vinylamino protons and the substituents on the malonate carbon.
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Formula Confirmation
Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of a compound and for deducing its structure through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement of the parent molecular ion, which allows for the unambiguous determination of its elemental formula. This technique is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions.
Table 2: HRMS Data for C₁₀H₁₄N₂O₄
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄N₂O₄ |
| Nominal Mass | 226 amu |
| Monoisotopic Mass | 226.0954 u |
| Calculated [M+H]⁺ | 227.1026 u |
Tandem Mass Spectrometry (MS/MS) for Structural Information
In tandem mass spectrometry (MS/MS), the molecular ion (or a protonated adduct like [M+H]⁺) is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For substituted diethyl malonates, a primary fragmentation pathway often involves the loss of the malonate moiety. mdpi.com
A plausible fragmentation pathway for this compound would involve initial cleavages at the ester groups and the enamine linkage.
Table 3: Predicted MS/MS Fragmentation of [C₁₀H₁₄N₂O₄+H]⁺
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Loss | Plausible Fragment Structure |
|---|---|---|---|
| 227.1 | 181.1 | - EtOH (46) | Loss of an ethanol (B145695) molecule |
| 227.1 | 154.1 | - COOEt (73) | Loss of an ethoxycarbonyl radical |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Hydrogen Bonding Studies
Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are essential for identifying the functional groups present in a molecule. They provide complementary information, as IR spectroscopy is sensitive to changes in dipole moment during a vibration, while Raman spectroscopy is sensitive to changes in polarizability.
The spectrum of this compound is characterized by distinct vibrational modes corresponding to its nitrile, ester, and enamine functionalities. The presence of both a hydrogen bond donor (N-H) and acceptors (C=O) suggests the possibility of intramolecular hydrogen bonding, which would influence the position and shape of the N-H and C=O stretching bands, typically causing a shift to lower wavenumbers and band broadening.
Table 4: Characteristic Vibrational Frequencies
| Functional Group | Vibration Type | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|---|
| N-H | Stretch | ~3350 - 3250 | ~3350 - 3250 | Medium |
| C-H (sp³) | Stretch | ~2980 - 2850 | ~2980 - 2850 | Medium |
| C≡N (Nitrile) | Stretch | ~2230 - 2210 | ~2230 - 2210 | Strong |
| C=O (Ester) | Stretch | ~1750 - 1720 | ~1750 - 1720 | Strong |
| C=C (Alkene) | Stretch | ~1660 - 1620 | ~1660 - 1620 | Med-Strong |
| N-H | Bend | ~1620 - 1580 | - | Medium |
X-ray Crystallography Data for this compound Not Currently Available in Public Databases
A comprehensive search of publicly available scientific literature and crystallographic databases has revealed no published X-ray crystallography data for the compound This compound . Consequently, detailed information regarding its absolute stereochemistry and solid-state structure, which is typically derived from single-crystal X-ray diffraction analysis, is not available at this time.
While information on related compounds or derivatives may exist, the specific crystallographic parameters for This compound have not been reported. Such data would be foundational for a detailed discussion of its solid-state properties and intermolecular interactions. Without experimental crystallographic data, any description of its solid-state structure would be purely speculative.
Further research, including the successful growth of single crystals suitable for X-ray diffraction analysis, would be required to elucidate the precise solid-state structure and stereochemistry of this compound.
Q & A
Basic: What are the key synthetic steps for preparing 2-(2-Cyano-vinylamino)-malonic acid diethyl ester, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves:
- Enolate Formation : Treating diethyl malonate with a strong base (e.g., NaOEt) to generate the enolate .
- Alkylation/Condensation : Reacting the enolate with a cyano-vinylamino-containing electrophile (e.g., 2-cyanoethyl halide or a vinylamino derivative). Monitoring via TLC is critical to track intermediate formation .
- Optimization : Adjusting solvent polarity (e.g., THF vs. ethanol) and temperature (reflux vs. room temperature) can improve yields. For example, reports 80–82% yields using acetic acid under reflux .
Basic: Which spectroscopic and analytical methods are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy : H and C NMR are essential for confirming the ester groups, cyano-vinylamino substituents, and malonate backbone. PubChem data for analogous compounds (e.g., diethylaminophenylacetic acid) highlight distinct shifts for ester carbonyls (~4.2 ppm for ethyl groups) and cyano groups .
- IR Spectroscopy : Peaks at ~2250 cm (C≡N stretch) and ~1740 cm (ester C=O) confirm functional groups .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns, as demonstrated in for structurally related malonates .
Advanced: How does the electron-withdrawing cyano group influence reactivity in alkylation or condensation reactions?
Answer:
The cyano group:
- Stabilizes Intermediates : Enhances enolate stability via resonance, favoring alkylation at the α-position of the malonate .
- Directs Reactivity : In condensation reactions (e.g., with heterocyclic amines), the cyano group may sterically hinder or electronically deactivate specific sites. For example, shows that substituents on heterocycles significantly impact antiinflammatory activity, suggesting regioselective reactivity .
Advanced: What challenges arise during hydrolysis of this ester to its malonic acid derivative, and how can byproducts be mitigated?
Answer:
- Unexpected Decarboxylation : Hydrolysis under basic or acidic conditions may lead to decarboxylation instead of ester cleavage, as seen in for perfluorophenyl malonate derivatives. For example, HBr/AcOH hydrolysis yielded 2-(perfluorophenyl)acetic acid (63%) instead of the target malonic acid .
- Mitigation Strategies : Use mild, non-aqueous conditions (e.g., enzymatic hydrolysis) or protect the α-position with bulky groups to suppress decarboxylation.
Application: How is this compound applied in synthesizing bioactive molecules or heterocycles?
Answer:
- Heterocycle Synthesis : Acts as a precursor for quinolines and naphthyridines. describes cyclization of a malonate derivative with quinoline intermediates to form antimicrobial agents .
- Bioactive Derivatives : Analogous malonamates (e.g., benzothiazolyl malonamic acid in ) exhibit antiinflammatory activity, suggesting potential for structural modification .
Data Analysis: How should researchers resolve contradictions in reported yields for malonic ester derivatives?
Answer:
- Variable Control : Compare reaction parameters (e.g., base strength, solvent) across studies. highlights how purification methods (e.g., fractional distillation vs. recrystallization) affect yields .
- Mechanistic Insights : Contradictions in hydrolysis outcomes (e.g., vs. standard malonate saponification) may stem from substituent electronic effects. Computational modeling (e.g., DFT) can predict reactivity trends .
Advanced: What strategies improve the thermal and oxidative stability of this compound during storage?
Answer:
- Storage Conditions : Store under inert gas (N/Ar) at –20°C to prevent ester hydrolysis or cyano group degradation, as recommended in for sensitive reagents .
- Stabilizers : Add radical scavengers (e.g., BHT) to mitigate oxidation, particularly if the vinylamino group is prone to radical-mediated degradation.
Advanced: How can computational chemistry aid in designing derivatives with enhanced biological activity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
